N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
Description
N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring with a triazolopyrimidine moiety, making it a subject of study for its biological activities and potential therapeutic uses.
Properties
IUPAC Name |
N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-13(2)11-22-7-3-5-14(12-22)10-19-16(24)9-15-20-17-18-6-4-8-23(17)21-15/h4,6,8,13-14H,3,5,7,9-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJGWPMJAYGWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)CNC(=O)CC2=NN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of the 2-methylpropyl Group: This is achieved through alkylation reactions using suitable alkylating agents.
Attachment of the Triazolopyrimidine Moiety: This step involves the formation of the triazolopyrimidine ring system, which is then attached to the piperidine ring through a series of condensation and cyclization reactions.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: The compound is used to investigate cellular pathways and molecular mechanisms due to its interaction with specific biological targets.
Pharmacology: It is explored for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anti-proliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar triazolopyrimidine core and are studied for their CDK inhibitory activity.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide is unique due to its specific combination of a piperidine ring and a triazolopyrimidine moiety, which imparts distinct biological properties and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
